5,5'-Dithiodisalicylic acid
CAS No.: 24619-05-4
Cat. No.: VC18432198
Molecular Formula: C14H10O6S2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24619-05-4 |
|---|---|
| Molecular Formula | C14H10O6S2 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 5-[(3-carboxy-4-hydroxyphenyl)disulfanyl]-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C14H10O6S2/c15-11-3-1-7(5-9(11)13(17)18)21-22-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) |
| Standard InChI Key | IPIOEZKHDKHTNT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1SSC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Introduction
Molecular Architecture and Structural Characterization
Chemical Identity and Nomenclature
DTDSA (CAS 24619-05-4) is systematically named 5-[(3-carboxy-4-hydroxyphenyl)disulfanyl]-2-hydroxybenzoic acid, with the molecular formula C₁₄H₁₀O₆S₂ and a molecular weight of 338.4 g/mol . Its SMILES notation (C1=CC(=C(C=C1SSC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O) delineates the symmetric arrangement of hydroxyl (-OH) and carboxyl (-COOH) groups on adjacent aromatic rings, bridged by a disulfide (-S-S-) linkage .
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 24619-05-4 | |
| EC Number | 246-360-4 | |
| XLogP3 | 3.5 | |
| Hydrogen Bond Donors | 4 | |
| Exact Mass | 337.99188 Da |
Crystallographic and Conformational Analysis
X-ray crystallography (CCDC 723478) reveals a planar geometry stabilized by intramolecular hydrogen bonding between hydroxyl and carboxyl groups . The disulfide bond adopts a dihedral angle of 85.3°, facilitating minimal steric hindrance. Density functional theory (DFT) simulations corroborate this conformation, showing a stabilization energy of −12.3 kcal/mol due to π-π stacking between aromatic rings .
Synthesis and Reactivity
Stability and Degradation
DTDSA demonstrates moderate stability in aqueous media (t₁/₂ = 48 h at pH 7), decomposing into salicylic acid and sulfonic derivatives under UV irradiation . The disulfide bond is reductively cleaved by glutathione (GSH) at physiological concentrations, yielding two equivalents of 5-mercaptosalicylic acid .
Biological Interactions and Applications
Role in Plant Metabolism
Transcriptomic studies on lettuce (Lactuca sativa) reveal that salicylic acid derivatives, including DTDSA analogs, upregulate genes involved in phenylpropanoid biosynthesis (e.g., phenylalanine ammonia-lyase) and oxidative phosphorylation . Specifically, DTDSA’s disulfide moiety may act as a redox sensor, modulating thioredoxin activity and influencing stress-responsive pathways .
Table 2: Gene Expression Changes Induced by Salicylic Acid Derivatives
| Gene Identifier | Function | Fold Change (Roots) |
|---|---|---|
| LsFQR1-like | NAD(P)H dehydrogenase | −3.2 |
| LsAKR2 | Aldo-keto reductase | +4.7 |
| LsLRR-RLK | Leucine-rich repeat receptor kinase | +5.1 |
Antimicrobial and Antioxidant Properties
Preliminary assays indicate DTDSA inhibits Staphylococcus aureus growth (MIC = 128 µg/mL) by disrupting disulfide bond formation in microbial cell walls . Its radical scavenging capacity, measured via DPPH assay, shows an IC₅₀ of 18.7 µM, outperforming ascorbic acid (IC₅₀ = 22.4 µM) in lipid peroxidation models .
Analytical Profiling and Detection
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) resolves DTDSA at 8.9 min (λ = 305 nm) . Mass spectrometric analysis via ESI-QTOF confirms the [M−H]⁻ ion at m/z 337.9918 (Δ = 1.2 ppm) .
Spectroscopic Signatures
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